molecular formula C12H16Br2ClNO B1397631 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride CAS No. 1219981-35-7

3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride

Cat. No. B1397631
M. Wt: 385.52 g/mol
InChI Key: BXBOXSFLOUFGGS-UHFFFAOYSA-N
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Description

3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride, also known as DBH, is a chemical compound with the molecular formula C12H16Br2ClNO and a molecular weight of 385.52 g/mol1. It has gained significant attention in the field of research due to its potential applications in various industries1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is not available in the search results. However, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions, often requiring the use of catalysts and specific reaction conditions.



Molecular Structure Analysis

The molecular structure of 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is defined by its molecular formula, C12H16Br2ClNO1. This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom1.



Chemical Reactions Analysis

The specific chemical reactions involving 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride are not provided in the search results. However, as an organic compound, it can be expected to participate in various types of organic reactions, depending on the reaction conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride can include factors like solubility, stability, melting point, boiling point, and reactivity. Unfortunately, specific details about these properties for this compound are not available in the search results.


Scientific Research Applications

Safety And Hazards

The safety information available indicates that 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride may be an irritant2. However, for comprehensive safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS), which provides detailed information about handling, storage, and disposal.


Future Directions

The future directions for 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride are not specified in the search results. However, given its potential applications in various industries1, it’s likely that future research will continue to explore its properties and potential uses.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or experts in the field for the most comprehensive and detailed information.


properties

IUPAC Name

3-[(2,4-dibromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOXSFLOUFGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride

CAS RN

1219981-35-7
Record name Piperidine, 3-[(2,4-dibromophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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